An In-depth Technical Guide to (Aminomethyl)trimethylsilane (CAS Number 18166-02-4)
An In-depth Technical Guide to (Aminomethyl)trimethylsilane (CAS Number 18166-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Aminomethyl)trimethylsilane, with CAS number 18166-02-4, is a versatile organosilicon compound that serves as a valuable building block in organic synthesis and drug development. Its unique structure, combining a reactive primary amine with a sterically demanding trimethylsilyl group, imparts distinct chemical properties that are leveraged in a variety of synthetic transformations. This technical guide provides a comprehensive overview of the core properties of (Aminomethyl)trimethylsilane, including its physicochemical characteristics, spectral data, and safety information. Furthermore, it details experimental protocols for its key applications, such as in the synthesis of β-amino alcohols via epoxide ring-opening and as an efficient N-silylation agent. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences, facilitating the effective utilization of this important synthetic intermediate.
Physicochemical Properties
(Aminomethyl)trimethylsilane is a clear, colorless liquid with a characteristic amine-like odor. Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties [1][2][3][4]
| Property | Value |
| CAS Number | 18166-02-4 |
| Molecular Formula | C₄H₁₃NSi |
| Molecular Weight | 103.24 g/mol |
| Appearance | Colorless transparent liquid |
| Boiling Point | 92-94 °C |
| Melting Point | <0 °C |
| Density | 0.771 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.416 |
| Flash Point | 9 °C (48.2 °F) - closed cup |
Table 2: Spectral Data Summary
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons and the methylene and amine protons. |
| ¹³C NMR | Resonances for the trimethylsilyl carbons and the methylene carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching, and Si-C vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns of silylated compounds. |
Safety and Handling
(Aminomethyl)trimethylsilane is a flammable liquid and is corrosive. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 3: Hazard and Safety Information [5][6][7][8]
| Hazard Category | GHS Classification and Precautionary Statements |
| Flammability | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor). P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |
| Corrosivity | Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage). P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity | Harmful if swallowed (H302). |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.
Key Applications and Experimental Protocols
(Aminomethyl)trimethylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the aminomethyl group and as a silylating agent.
Synthesis of β-Amino Alcohols via Epoxide Ring-Opening
The nucleophilic nature of the primary amine in (Aminomethyl)trimethylsilane allows for the efficient ring-opening of epoxides to yield β-amino alcohols, which are important structural motifs in many biologically active molecules.[5][9][10][11]
Experimental Protocol: Synthesis of 2-((Trimethylsilyl)methylamino)-1-phenylethan-1-ol
This protocol describes the reaction of (Aminomethyl)trimethylsilane with styrene oxide.
Caption: Workflow for the synthesis of a β-amino alcohol.
Materials:
-
(Aminomethyl)trimethylsilane (1.0 eq)
-
Styrene oxide (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of styrene oxide in anhydrous THF, add (Aminomethyl)trimethylsilane dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((trimethylsilyl)methylamino)-1-phenylethan-1-ol.
N-Silylation of Primary Amines
The trimethylsilyl group can be transferred from (Aminomethyl)trimethylsilane to other primary amines, serving as a protective group or to enhance the nucleophilicity of the amine.[12][13]
Experimental Protocol: N-Silylation of Benzylamine
This protocol provides a general procedure for the N-silylation of a primary amine.
Caption: General workflow for N-silylation of a primary amine.
Materials:
-
(Aminomethyl)trimethylsilane (1.1 eq)
-
Primary amine (e.g., Benzylamine) (1.0 eq)
-
Anhydrous aprotic solvent (optional, e.g., toluene)
Procedure:
-
Combine the primary amine and (Aminomethyl)trimethylsilane in a round-bottom flask equipped with a distillation apparatus. The reaction can be performed neat or in an anhydrous aprotic solvent.
-
Heat the reaction mixture gently under an inert atmosphere. The progress of the reaction can be monitored by observing the distillation of the lower-boiling by-products.
-
Continue heating until the silylation is complete, as indicated by the cessation of by-product distillation or by GC-MS analysis of an aliquot.
-
After cooling to room temperature, the desired N-silylated amine can be purified by fractional distillation under reduced pressure.
Conclusion
(Aminomethyl)trimethylsilane is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its unique combination of a primary amine and a trimethylsilyl group allows for its effective use in a range of chemical transformations. This guide has provided a detailed overview of its core properties, safety considerations, and key applications with illustrative experimental protocols. By understanding and applying the information presented herein, scientists can effectively incorporate (Aminomethyl)trimethylsilane into their synthetic strategies to access a variety of important chemical entities.
References
- 1. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. rroij.com [rroij.com]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
- 13. researchgate.net [researchgate.net]
